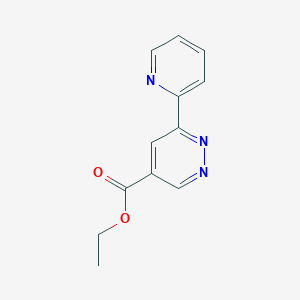

Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-pyridin-2-ylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-11(15-14-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQJCNMNBAOCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate has found applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of fibrosis and other inflammatory conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate is similar to other pyridazine derivatives, such as Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate. its unique structure and reactivity profile set it apart from these compounds. The presence of the pyridine ring fused to the pyridazine ring enhances its chemical stability and biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycle Differences: The pyridazine core of the target compound offers a distinct electronic profile compared to quinazoline (e.g., 7n) or pyridine (11). Quinazoline derivatives (e.g., 7n) are often explored as kinase inhibitors, suggesting that the target compound’s pyridazine scaffold might confer alternative selectivity in biological applications.

Substituent Effects :

- The ethyl carboxylate group in the target compound is a common feature in 11 and 4 , but its placement on pyridazine versus pyridine or spiro systems alters steric and electronic environments. For example, the bulky methoxyethoxy chains in 11 introduce conformational flexibility, complicating NMR interpretation , whereas the simpler structure of the target compound may facilitate synthetic reproducibility.

- The spiro system in 4 demonstrates how rigid, three-dimensional architectures (e.g., azaspirooctane) can enhance binding to hydrophobic pockets in proteins, a feature absent in the planar pyridazine derivative .

Synthetic Efficiency :

- Quinazoline derivatives like 7n and 7o achieve high yields (~75–80%) via straightforward coupling reactions , suggesting that the target compound’s synthesis could be similarly efficient if optimized.

- In contrast, the multi-step synthesis of 11 (with nitro and amide groups) likely reduces overall yield and complicates purification .

Spectroscopic and Conformational Behavior

- NMR Analysis : Compound 11 exhibits multiple conformations at 298 K, with slow exchange rates necessitating high-temperature NMR for signal averaging . The target compound’s simpler structure may reduce conformational diversity, leading to sharper NMR signals and easier structural elucidation.

- Mass Spectrometry : ESI-MS data for quinazoline derivatives (e.g., 7n ) confirm molecular weights and purity , a critical step for validating synthetic success in analogous pyridazine systems.

Biologische Aktivität

Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential based on recent studies.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It has been shown to modulate the activity of specific kinases, which are crucial in cell signaling pathways. For instance, it can inhibit certain kinase activities, thereby altering downstream signaling events that affect cellular functions such as proliferation and apoptosis.

2. Cellular Effects

The compound's influence on cellular processes is profound:

- Gene Expression : this compound can modify the expression of genes involved in critical cellular functions, including those related to cell survival and apoptosis.

- Metabolic Pathways : It interacts with metabolic enzymes, impacting the synthesis and degradation of nucleotides and other metabolites, which can lead to significant changes in cellular metabolism.

3. Molecular Mechanisms

The molecular mechanism of action involves binding to specific biomolecules:

- Enzyme Inhibition : The compound binds to the active sites of certain kinases, inhibiting their function and consequently affecting gene expression and metabolic pathways.

- Subcellular Localization : Its localization within the cell (e.g., nucleus or mitochondria) determines its biological activity. For example, localization in the nucleus may influence gene transcription, while mitochondrial localization could affect energy metabolism.

4. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced cell survival and modulation of signaling pathways.

- High Doses : Potentially toxic effects, including cell death and tissue damage. Threshold effects have been observed where the compound's impact changes dramatically at certain dosage levels.

5. Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Case Study 1: Kinase Inhibition

A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell proliferation. The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Metabolic Pathway Modulation

Another investigation focused on the compound's role in modulating metabolic pathways related to nucleotide synthesis. It was found to alter enzyme activities significantly, leading to changes in metabolite levels that could impact overall cellular function .

6. Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Interaction | Modulates kinase activity | Inhibits specific kinases affecting signaling |

| Gene Expression | Alters expression of apoptosis-related genes | Influences survival pathways |

| Metabolic Effects | Impacts nucleotide synthesis and degradation | Changes metabolic flux |

| Dosage Response | Varies effects based on concentration | Low doses beneficial; high doses toxic |

7. Conclusion

This compound is a promising compound with diverse biological activities that warrant further investigation. Its ability to modulate key cellular processes through enzyme inhibition and gene expression alteration positions it as a potential candidate for therapeutic applications, particularly in oncology.

Vorbereitungsmethoden

Esterification and Intermediate Formation

The initial step involves the esterification of nicotinic acid (pyridine-3-carboxylic acid) to form ethyl nicotinate derivatives. This is typically achieved by reacting nicotinic acid with ethanol under acidic conditions or using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) to facilitate ester bond formation.

Oxidation to Pyridine N-Oxides

The ethyl nicotinate intermediate undergoes oxidation using m-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. This step is crucial for activating the pyridine ring towards nucleophilic substitution at the ortho position.

Nucleophilic Substitution with Trimethylsilyl Cyanide (TMSCN)

The pyridine N-oxide is then subjected to nucleophilic substitution with trimethylsilyl cyanide (TMSCN), introducing a cyano group ortho to the nitrogen atom. This intermediate is a key precursor for subsequent ring closure.

Reduction and Cyclization to Form Pyridazine Ring

Following cyanation, the intermediate is reduced using sodium (Na) and ammonium chloride (NH4Cl) in ethanol to facilitate cyclization, forming the pyridazine ring system. This step yields Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate as the target compound.

Representative Experimental Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Nicotinic acid, ethanol, EDCI, HOBT | Ambient | 120-180 | Moderate | Formation of ethyl nicotinate |

| Oxidation | mCPBA | 0-25 | 60-90 | Moderate | Formation of pyridine N-oxide |

| Cyanation | TMSCN | Ambient | 120-180 | High | Introduction of cyano group |

| Reduction & Cyclization | Na, NH4Cl in EtOH | 60-90 | 170-180 | 78-88 | Formation of pyridazine ring and ester |

Note: Reaction completion was monitored by thin-layer chromatography (TLC) in all steps.

Purification and Characterization

Post-reaction mixtures are typically subjected to aqueous workup with water and ethyl acetate extraction. The organic phase is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure. The crude product is further purified by column chromatography or recrystallization to yield the pure this compound.

Characterization data such as ^1H NMR confirm the structure, with typical chemical shifts observed for the ethyl ester group and aromatic protons:

- ^1H NMR (400 MHz, CDCl3): δ 4.13 (quartet, 2H, CH2 of ethyl), 7.1-8.4 (multiplets, aromatic protons).

Comparative Yields and Optimization

Several embodiments of the synthesis have been reported with slight variations in temperature and reaction time affecting yield:

| Embodiment | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 60 | 170 | 87.5 | Standard conditions |

| 5 | 70 | 170 | 78.2 | Slightly higher temperature |

| 6 | 60 | 180 | Not specified | Extended reaction time |

These variations suggest that maintaining moderate temperatures (60-70 °C) and reaction times around 3 hours optimize yield and purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Esterification | Nicotinic acid | Ethanol, EDCI, HOBT | Ethyl nicotinate | Moderate |

| 2 | Oxidation | Ethyl nicotinate | mCPBA | Pyridine N-oxide | Moderate |

| 3 | Cyanation | Pyridine N-oxide | TMSCN | Ortho-cyano pyridine intermediate | High |

| 4 | Reduction & Cyclization | Ortho-cyano pyridine intermediate | Na, NH4Cl in EtOH, 60-90 °C | This compound | 78-88 |

Research Findings and Notes

- The synthetic route is robust, allowing for moderate to high yields with relatively straightforward purification.

- The use of pyridine N-oxide intermediates facilitates regioselective functionalization at the ortho position.

- Reaction monitoring by TLC ensures completion before proceeding to the next step.

- The final compound’s purity and identity are confirmed by NMR spectroscopy.

- Variations in temperature and reaction time can fine-tune yields but must be balanced against potential side reactions.

Q & A

Q. What methods are recommended for confirming the molecular structure of ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve aromatic protons (pyridazine and pyridine rings) and ester functionality. For example, pyridin-2-yl substituents show distinct splitting patterns in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula by matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- Infrared Spectroscopy (IR) : Validate carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and pyridazine/pyridine ring vibrations .

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

- Reaction Conditions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridin-2-yl group to the pyridazine core. Monitor reaction progress via TLC or HPLC .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Workup and Characterization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity with HPLC (>95%) .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials.

- Purity Validation : Confirm via GC-MS or elemental analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in methanol). Use SHELXL for refinement to determine bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking between pyridazine and pyridine rings) .

- Data Interpretation : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT-calculated values to validate electronic effects .

Q. What experimental designs are suitable for evaluating biological activity in drug discovery?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) protocols. Pyridazine derivatives often disrupt bacterial membrane integrity .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) to quantify IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding modes to target proteins .

Q. How to address contradictions between computational predictions and experimental results in reactivity studies?

- Case Example : If DFT predicts nucleophilic attack at the pyridazine C4 position but experiments show C6 reactivity:

- Validate via isotopic labeling (e.g., ¹⁵N NMR to track electron density shifts).

- Re-examine solvent effects or catalyst interactions using kinetic studies (e.g., Eyring plots) .

Q. What strategies enable rational design of derivatives with enhanced pharmacological properties?

Q. How to investigate reaction mechanisms involving this compound?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR (-80°C) to stabilize reactive species (e.g., enolate intermediates) .

Q. What advanced techniques assess thermal stability for material science applications?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen/air. Pyridazine derivatives typically show stability up to 200°C.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or melting points .

Q. How can computational modeling predict the compound’s behavior in complex systems?

- Molecular Dynamics (MD) Simulations : Study solvation effects in aqueous or lipid bilayers (e.g., GROMACS software).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.